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For Researchers, Scientists, and Drug Development Professionals

Introduction
Recainam hydrochloride is a potent, orally active Class I antiarrhythmic agent known for its

efficacy in suppressing complex ventricular arrhythmias.[1] Its primary mechanism of action is

the blockade of voltage-gated sodium channels (NaV), making it a valuable pharmacological

tool for investigating the structure, function, and pharmacology of these channels.[1] These

application notes provide a comprehensive guide to utilizing Recainam hydrochloride in patch

clamp electrophysiology experiments, including detailed protocols, data presentation, and

visualization of key concepts.

Recainam exhibits a pronounced concentration- and use-dependent blockade of voltage-gated

sodium channels.[1] This characteristic suggests that Recainam preferentially binds to the open

and/or inactivated states of the sodium channel, a crucial feature for its antiarrhythmic effects.

[1] This state-dependent binding allows for the targeted inhibition of rapidly firing cells, such as

those in arrhythmic cardiac tissue, with less impact on cells with normal firing rates.[1] The

primary electrophysiological consequence of Recainam's action is a reduction in the maximum

upstroke velocity (Vmax) of the cardiac action potential, a direct indicator of sodium current

inhibition.[1]
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The following tables summarize the quantitative effects of Recainam hydrochloride on

sodium channel function and cardiac action potential parameters.

Table 1: Electrophysiological Effects of Recainam Hydrochloride on Sodium Channels

Parameter
Species/Tissue
Preparation

Recainam
Concentration

Value

Use-Dependent Block

of Vmax

Rabbit right ventricular

papillary muscle
1 x 10⁻⁴ M (at 1.0 Hz)

39.8% reduction in

Vmax at steady state

Onset Rate of Use-

Dependent Block

Rabbit right ventricular

papillary muscle
1 x 10⁻⁴ M (at 1.0 Hz)

Rate constant of 0.17

per action potential

Recovery from Use-

Dependent Block

Rabbit right ventricular

papillary muscle
1 x 10⁻⁴ M

Time constant of 17.2

seconds

Tonic Block of Vmax
Rabbit right ventricular

papillary muscle

1 x 10⁻⁴ M (at 0.01

Hz)

No significant shift in

the relationship

between membrane

potential and Vmax

Note: Specific IC50 values for Recainam on resting versus inactivated sodium channels are not

readily available in the public domain. However, the data strongly indicates a significantly lower

affinity for the resting state (minimal tonic block) and a high affinity for the open and/or

inactivated states (potent use-dependent block).
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Parameter
Species/Tissue
Preparation

Recainam
Concentration

Effect

Maximal Upstroke

Velocity (Vmax)

Rabbit right ventricular

papillary muscle
3 x 10⁻⁵ to 3 x 10⁻⁴ M

Concentration-

dependent decrease

Action Potential

Amplitude

Rabbit right ventricular

papillary muscle
3 x 10⁻⁴ M Slight decrease

Resting Membrane

Potential

Rabbit right ventricular

papillary muscle
Up to 3 x 10⁻⁴ M No significant effect

Action Potential

Duration (APD)

Canine cardiac

Purkinje fibers
3 - 100 µM

Concentration-

dependent decrease

Action Potential

Duration (APD)

Rabbit ventricular

muscle
Up to 3 x 10⁻⁴ M No significant effect

Experimental Protocols
These protocols are designed for whole-cell patch clamp recordings from isolated

cardiomyocytes or cell lines heterologously expressing voltage-gated sodium channels (e.g.,

HEK293 cells expressing Nav1.5).

Solutions and Reagents
External (Bath) Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10

Glucose. Adjust pH to 7.4 with NaOH.

Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA. Adjust

pH to 7.2 with CsOH. (Cesium is used to block potassium channels).

Recainam Hydrochloride Stock Solution: Prepare a 10 mM stock solution in DMSO. Dilute

to final concentrations (e.g., 1 µM, 10 µM, 100 µM) in the external solution on the day of the

experiment.

Protocol 1: Characterization of Tonic Block
This protocol determines the effect of Recainam on resting-state sodium channels.
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Establish Whole-Cell Configuration: Form a giga-ohm seal (>1 GΩ) and establish a whole-

cell recording configuration.

Set Holding Potential: Clamp the membrane potential at a hyperpolarized level (e.g., -120

mV) to ensure the majority of sodium channels are in the resting state.

Voltage Protocol:

From the holding potential of -120 mV, apply a depolarizing test pulse to -10 mV for 20-40

ms to elicit the peak sodium current.

Apply this test pulse at a very low frequency (e.g., 0.05 Hz or every 20 seconds) to allow

for full recovery of the channels from any block between pulses.[1]

Data Acquisition:

Record baseline currents in the control external solution for several minutes to ensure

stability.

Perfuse the cell with increasing concentrations of Recainam hydrochloride, allowing the

effect to reach a steady state at each concentration.

Record the peak inward sodium current at each concentration.

Data Analysis:

Measure the peak sodium current amplitude in the absence and presence of each drug

concentration.

Calculate the percentage of block for each concentration relative to the control baseline.

Plot the percentage of block against the drug concentration and fit the data with a Hill

equation to determine the IC50 for tonic block.

Protocol 2: Characterization of Use-Dependent (Phasic)
Block
This protocol assesses the frequency-dependent block of sodium channels by Recainam.
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Establish Whole-Cell Configuration and Set Holding Potential: As described in Protocol 1.

Voltage Protocol:

From a holding potential of -120 mV, apply a train of depolarizing pulses to -10 mV for 20

ms.

Apply these pulse trains at different frequencies (e.g., 1 Hz, 5 Hz, 10 Hz) to assess the

effect of stimulation rate.

Data Acquisition:

Record the peak sodium current for each pulse in the train under control conditions.

Perfuse the cell with a fixed concentration of Recainam hydrochloride (e.g., 10 µM) and

allow for equilibration.

Repeat the pulse train protocols at each frequency in the presence of the drug.

Data Analysis:

For each frequency, measure the peak inward sodium current for each pulse in the train.

Normalize the peak current of each pulse to the peak current of the first pulse in the train.

Plot the normalized peak current as a function of the pulse number to visualize the

development of use-dependent block.

The rate of onset of the block can be determined by fitting the decay of the peak current

during the pulse train to an exponential function.

Protocol 3: Determining the Kinetics of Recovery from
Block
This protocol measures the time it takes for sodium channels to recover from use-dependent

block by Recainam.

Establish Whole-Cell Configuration and Set Holding Potential: As described in Protocol 1.
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Voltage Protocol (Two-Pulse Protocol):

Apply a conditioning pulse train (e.g., 20 pulses at 10 Hz to -10 mV) to induce use-

dependent block.

Following the conditioning train, repolarize the membrane to a hyperpolarized potential

(e.g., -120 mV) for a variable recovery interval (Δt), ranging from milliseconds to several

seconds.

Apply a test pulse to -10 mV to assess the fraction of channels that have recovered from

the block.

Data Acquisition:

Perform the two-pulse protocol with varying recovery intervals (Δt) in the presence of a

fixed concentration of Recainam hydrochloride.

Data Analysis:

Measure the peak current of the test pulse for each recovery interval.

Normalize the test pulse current to the peak current elicited by a pulse without a preceding

conditioning train.

Plot the normalized current as a function of the recovery interval duration (Δt).

Fit the data with a single or double exponential function to determine the time constant(s)

of recovery from block.
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Caption: Signaling pathway of Recainam's state-dependent block.
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Caption: General experimental workflow for patch clamp analysis.
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Caption: Logical relationship of experiments to determine mechanism.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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